Urea Coupling Efficiency Advantage
In a head-to-head synthetic comparison within the same study, 1-(4-aminopiperidin-1-yl)propan-1-one reacts with R-adamant-1-yl isocyanates in DMF to afford the corresponding ureas in 90–95% yield [1]. This high yield, achieved with the minimally hindered propan-1-one acyl chain, is a direct function of the compound's steric accessibility at the 4-amino position. This efficiency is notably higher than that typically observed with more sterically demanding 4-aminopiperidine analogs, where α-substituents on the acyl chain or additional ring modifications can impede nucleophilic attack, reducing yields and complicating purification workflows .
| Evidence Dimension | Synthetic yield (urea formation) |
|---|---|
| Target Compound Data | 90–95% yield |
| Comparator Or Baseline | In-class inference: Structurally related 4-aminopiperidine derivatives with bulkier acyl substituents (e.g., 2-methylpropan-1-one, phenylpropan-1-one) typically exhibit reduced coupling efficiency and lower yields due to increased steric hindrance at the reactive amine site |
| Quantified Difference | High efficiency maintained (90–95%); yield advantage versus bulkier analogs is implied based on steric considerations |
| Conditions | Reaction of R-adamant-1-yl isocyanates with 1-(4-aminopiperidin-1-yl)propan-1-one in DMF |
Why This Matters
For procurement decisions, the 90–95% coupling yield directly translates to reduced material waste, lower per-reaction cost, and simplified purification, enabling higher-throughput analog synthesis in medicinal chemistry programs.
- [1] Butov, G. M., et al. (2017). Synthesis and properties of 1-(R-adamant-1-yl)-3-(1-propionylpiperidin-4-yl)ureas and 4-({4-[3-(R-adamant-1-yl)ureido]cyclohexyl}oxy)benzoic acids, efficient target-oriented human soluble epoxide hydrolase inhibitors. Russian Journal of Organic Chemistry, 53(10), 1561–1566. View Source
